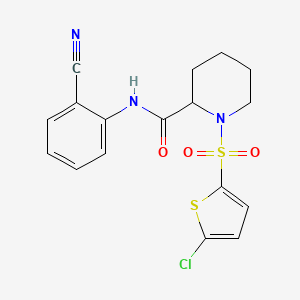

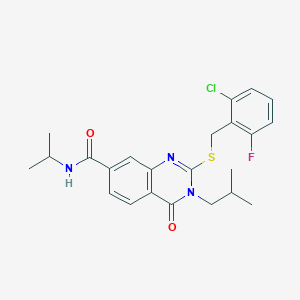

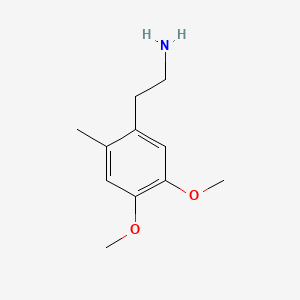

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1/KCNE1 potassium channel. This channel plays a critical role in regulating the electrical activity of the heart and is therefore an attractive target for the development of new therapies for cardiac arrhythmias.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Biologically Active Derivatives Synthesis : Compounds related to the specified chemical structure have been synthesized with variations in their sulfonyl and piperidine components. These derivatives have shown bioactivity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating their potential in biomedical research for developing therapeutic agents (Khalid et al., 2013).

Anticancer Evaluation : Certain derivatives incorporating phenylaminosulfanyl and naphthoquinone structures have displayed potent cytotoxic activity against various human cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer drugs, demonstrating low toxicity in normal cells and inducing apoptosis through the upregulation of caspase proteins (Ravichandiran et al., 2019).

Microwave-Assisted Synthesis : The application of microwave irradiation has been explored for the efficient synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives. This method highlights a green chemistry approach, offering advantages in terms of reaction speed and environmental friendliness (Abdalha et al., 2011).

Enzyme Inhibition and Catalysis

Carbonic Anhydrase Inhibition : Sulfonamide derivatives have been synthesized and shown to inhibit carbonic anhydrase isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These inhibitors have applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Turkmen et al., 2005).

Lewis Basic Catalysts : Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing the importance of the sulfonyl group for achieving high enantioselectivity. Such catalysts are crucial for the synthesis of enantiomerically pure compounds, relevant in pharmaceuticals and materials science (Wang et al., 2006).

Neuroinflammation Imaging

- Microglia Imaging : Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) have been developed for PET imaging of microglia, providing a noninvasive tool to study neuroinflammation in vivo. Such imaging agents can significantly advance the understanding of neuroinflammatory contributions to neuropsychiatric disorders and the monitoring of therapeutic interventions (Horti et al., 2019).

Propriétés

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c18-15-8-9-16(25-15)26(23,24)21-10-4-3-7-14(21)17(22)20-13-6-2-1-5-12(13)11-19/h1-2,5-6,8-9,14H,3-4,7,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVRJRIYRSXNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)

![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)